molecular formula C9H14N2 B8441127 1-(1-Azetidinyl)cyclopentanecarbonitrile

1-(1-Azetidinyl)cyclopentanecarbonitrile

Cat. No.: B8441127
M. Wt: 150.22 g/mol
InChI Key: OWRPGFZLAYLRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Azetidinyl)cyclopentanecarbonitrile is a cyclopentanecarbonitrile derivative substituted with an azetidine ring (a four-membered nitrogen-containing heterocycle). This class of compounds is significant in medicinal chemistry and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-(azetidin-1-yl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C9H14N2/c10-8-9(4-1-2-5-9)11-6-3-7-11/h1-7H2

InChI Key

OWRPGFZLAYLRMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)N2CCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the cyclopentane ring profoundly influences melting points, solubility, and stability. Key examples include:

Table 1: Physical Properties of Selected Cyclopentanecarbonitriles
Compound Name Substituent Melting Point (°C) Boiling Point (°C) Key Spectral Data (IR, NMR) Reference
1-(4-Methoxyphenyl)cyclopentanecarbonitrile 4-MeO-C₆H₄ 145 (1 Torr) - IR: 2233 cm⁻¹ (C≡N); NMR: δ 3.80 (s, OCH₃)
1-(4-Aminophenyl)cyclopentanecarbonitrile 4-NH₂-C₆H₄ - - NMR: δ 6.6–7.2 (aromatic H); IR: 3450 cm⁻¹ (NH₂)
1-(2-Bromo-5-methoxyphenyl)cyclopentanecarbonitrile 2-Br-5-MeO-C₆H₃ - (oil) - ¹H NMR: δ 7.55 (d, J = 8.7 Hz); ¹³C NMR: δ 114.2 (C≡N)
1-(4-Bromophenyl)cyclopentanecarbonitrile 4-Br-C₆H₄ - - Hazards: Harmful by inhalation/skin contact
Cyclopentanecarbonitrile (unsubstituted) None - - Phase transition enthalpy: 48.1 kJ/mol (fusion)
  • Electronic Effects : Electron-withdrawing groups (e.g., Br, CN) enhance the polarity of the nitrile group, as seen in IR stretches near 2233 cm⁻¹ . Electron-donating groups (e.g., NH₂, OCH₃) increase solubility in polar solvents .
  • Steric Effects : Bulky substituents (e.g., biphenylyl in 1-(4-Biphenylyl)cyclopentanecarbonitrile) reduce reactivity in nucleophilic additions due to hindered access to the nitrile group .

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